molecular formula C17H15FO B6346273 (2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one CAS No. 1354941-11-9

(2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Cat. No. B6346273
CAS RN: 1354941-11-9
M. Wt: 254.30 g/mol
InChI Key: ICHXLMFQTNUPSL-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, commonly referred to as EFPF, is a compound belonging to the class of organic compounds known as enones. Enones are characterized by the presence of a carbon-carbon double bond between two carbonyl groups. EFPF is a particularly interesting compound due to its unique structure and the various biological activities it has been shown to possess.

Scientific Research Applications

EFPF has been studied extensively for its potential biological activities. It has been found to possess anti-inflammatory, anti-allergic, and anti-bacterial properties, making it a potential candidate for the development of new drugs. Additionally, EFPF has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.

Mechanism of Action

The exact mechanism of action of EFPF is not yet fully understood, however, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and the immune response. Additionally, EFPF has been shown to interact with certain receptors in the body, which can lead to the inhibition of certain cellular processes.
Biochemical and Physiological Effects
EFPF has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and the immune response, as well as to interact with certain receptors in the body. Additionally, EFPF has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The use of EFPF in laboratory experiments is advantageous due to its low cost and availability. Additionally, EFPF is relatively stable and can be stored for long periods of time without significant degradation. However, there are certain limitations associated with the use of EFPF in laboratory experiments. For example, due to its chemical structure, EFPF can be toxic in high concentrations and should be handled with care. Additionally, EFPF can interact with other compounds and should be used with caution.

Future Directions

The potential applications of EFPF are vast and there are numerous directions for future research. Some potential future directions include further exploration of its anti-inflammatory, anti-allergic, and anti-bacterial properties, as well as its potential for use in the treatment of cancer. Additionally, further research could be conducted to explore the potential use of EFPF as a drug delivery system, as well as its potential for use in the development of new drugs. Finally, further research could be conducted to explore the potential of EFPF to interact with other compounds, as this could lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of EFPF can be achieved through a two-step reaction. In the first step, 4-ethylphenylacetaldehyde is reacted with 3-fluorobenzaldehyde in the presence of a base such as potassium carbonate in aqueous ethanol. This reaction produces a compound known as 4-ethyl-3-fluorophenylacetaldehyde, which is then reacted with ethylmagnesium bromide in the presence of a base such as potassium carbonate in aqueous ethanol to produce EFPF.

properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO/c1-2-13-6-9-15(10-7-13)17(19)11-8-14-4-3-5-16(18)12-14/h3-12H,2H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHXLMFQTNUPSL-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.